molecular formula C14H16N2O2S B12731876 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 91119-74-3

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one

Cat. No.: B12731876
CAS No.: 91119-74-3
M. Wt: 276.36 g/mol
InChI Key: OLBLGBFGWNMFCO-XNTDXEJSSA-N
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Description

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound belonging to the benzothiazinone family This compound is characterized by its unique structure, which includes a benzothiazine ring fused with various functional groups

Preparation Methods

The synthesis of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothiazine ring.

    Introduction of Functional Groups: Various functional groups, such as the methyl and propenyloxyimino groups, are introduced through substitution reactions.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps to ensure the desired compound’s purity and yield.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It may be used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Methyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazinone derivatives. Similar compounds include:

  • 4-Methyl-6-(1-((2-hydroxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
  • 4-Methyl-6-(1-((2-methoxyethyl)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one

These compounds share a similar core structure but differ in the functional groups attached to the benzothiazine ring. The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical and biological properties.

Properties

CAS No.

91119-74-3

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

4-methyl-6-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H16N2O2S/c1-4-7-18-15-10(2)11-5-6-13-12(8-11)16(3)14(17)9-19-13/h4-6,8H,1,7,9H2,2-3H3/b15-10+

InChI Key

OLBLGBFGWNMFCO-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\OCC=C)/C1=CC2=C(C=C1)SCC(=O)N2C

Canonical SMILES

CC(=NOCC=C)C1=CC2=C(C=C1)SCC(=O)N2C

Origin of Product

United States

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